3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea
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Overview
Description
3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a difluorophenyl group and a fluoropyridinyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 5-fluoropyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted urea compounds with various nucleophilic groups attached.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)-1-(4-fluoropyridin-2-yl)urea
- 3-(2,6-Difluorophenyl)-1-(3-fluoropyridin-2-yl)urea
- 3-(2,6-Difluorophenyl)-1-(2-fluoropyridin-2-yl)urea
Uniqueness
3-(2,6-Difluorophenyl)-1-(5-fluoropyridin-2-yl)urea stands out due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-fluoropyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-7-4-5-10(16-6-7)17-12(19)18-11-8(14)2-1-3-9(11)15/h1-6H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQKSZMORSMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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